molecular formula C12H14ClFN2S B12731003 4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride CAS No. 131028-58-5

4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride

Cat. No.: B12731003
CAS No.: 131028-58-5
M. Wt: 272.77 g/mol
InChI Key: HVMXHSVHLGBHMP-UHFFFAOYSA-N
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Description

4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a thioether linkage, and an imidazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with sodium thiomethoxide to form 4-fluorobenzyl methyl sulfide. This intermediate is then reacted with 5-methyl-1H-imidazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The fluorophenyl group and imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoromethylphenidate: A stimulant drug with a similar fluorophenyl group.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with a fluorophenyl group and thiazole ring.

Uniqueness

4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride is unique due to its combination of a fluorophenyl group, thioether linkage, and imidazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

131028-58-5

Molecular Formula

C12H14ClFN2S

Molecular Weight

272.77 g/mol

IUPAC Name

4-[(4-fluorophenyl)methylsulfanylmethyl]-5-methyl-1H-imidazole;hydrochloride

InChI

InChI=1S/C12H13FN2S.ClH/c1-9-12(15-8-14-9)7-16-6-10-2-4-11(13)5-3-10;/h2-5,8H,6-7H2,1H3,(H,14,15);1H

InChI Key

HVMXHSVHLGBHMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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